21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Description
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid with remarkable anti-inflammatory and immunosuppressive properties. It is used for the research of various inflammatory ailments and autoimmune maladies .
Synthesis Analysis
This compound is a key intermediate in the synthesis of highly active halogenated corticosteroids such as dexamethasone and other halogenated corticosteroids. The synthesis is from the readily available and cheap 9α-hydroxyandrost-4-ene-3,17-dione . An efficient and practically feasible procedure for the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione, a key intermediate for the synthesis of 9-haloidated corticoids, has been developed .Molecular Structure Analysis
The molecular formula of 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is C23H26O4 . The molecular weight is 366.4 g/mol . The IUPAC name is [2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate .Chemical Reactions Analysis
The conversion of 21-acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3,20-dione by Nocardioides simplex VKM Ac-2033D was studied for the selective production of its 1(2)-dehydroanalogues-value precursors in the synthesis of modern glucocorticoids starting from 9alpha-hydroxyandrostenes .Scientific Research Applications
Vascular Effects of Related Compounds
Studies have examined the vascular effects of eicosanoids like 20-Hydroxyeicosatetraenoic acid (20-HETE), revealing its significance in regulating vascular function, contributing to the pathogenesis of cardiovascular diseases, and offering a basis for developing novel therapeutic strategies (Garcia & Schwartzman, 2016).
Oxidation Products in Atmospheric Chemistry
Research on isoprene and its major oxidation products focuses on their role in atmospheric chemistry, highlighting the impact of these compounds on ozone formation, air quality, and climate change (Wennberg et al., 2018).
Phosphonic Acid Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have diverse applications across chemistry, biology, and physics. This includes use in drug development, material science, and analytical purposes, suggesting a broad utility in scientific research (Sevrain et al., 2017).
Silicon Compounds for Wood Modification
Organo-silicon compounds applied on wood improve its dimensional stability, durability, and fire resistance. This area of research could indicate the potential for "21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate" in material science applications (Mai & Militz, 2004).
Pathogenesis of Adrenal Masses
A study exploring the role of 21-hydroxylase in adrenal tumors suggests a connection between enzyme deficiency and tumorigenesis, which may hint at the broader implications of steroidogenesis and related compounds in medical research (Barzon et al., 2007).
Graphene Supports for Biomedical Applications
Research on hydroxyapatite on graphene supports for biomedical applications, including drug delivery and bone regeneration, underscores the intersection of materials science and medicine. This might reflect the potential interdisciplinary applications of "21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate" (Wei et al., 2019).
properties
IUPAC Name |
[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEOMHFPJREVTP-PTRHGPIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190855 | |
Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
CAS RN |
37413-91-5 | |
Record name | 21-(Acetyloxy)pregna-1,4,9(11),16-tetraene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37413-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037413915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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